2-Chloro-4-morpholinofuro[3,2-d]pyrimidine
Description
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a fused furopyrimidine core substituted with chlorine at position 2 and a morpholine group at position 2. Its synthesis typically involves nucleophilic aromatic substitution, as demonstrated in European Patent EP 2 402 347 A1. For instance, reacting 2,4-dichlorofuro[3,2-d]pyrimidine with morpholine in methanol at room temperature yields the target compound with a 48% yield . The structure is confirmed by ¹H NMR (CDCl₃, 400 MHz: δ 9.92 (s, 1H), 7.48 (s, 1H), 4.12 (m, 4H), 3.86 (dd, 4H)) and mass spectrometry (MS (QI) 268 (M⁺)) . This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors via Suzuki-Miyaura cross-coupling reactions with boronic esters .
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylfuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-10-12-7-1-4-16-8(7)9(13-10)14-2-5-15-6-3-14/h1,4H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUMUQZCQPUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2OC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718636 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-08-5 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution Using Morpholine
The most common and efficient preparation method involves the nucleophilic aromatic substitution of 2,4-dichlorofuro[3,2-d]pyrimidine with morpholine. This reaction selectively substitutes the chlorine atom at the 4-position with morpholine, leaving the chlorine at the 2-position intact.
Procedure Summary:
- Starting Material: 2,4-Dichlorofuro[3,2-d]pyrimidine (compound 16)
- Nucleophile: Morpholine (2.6 molar equivalents)
- Solvent: Methanol
- Temperature: Room temperature (approximately 25 °C)
- Reaction Time: 2 hours
- Workup: Cooling to 0 °C to precipitate the product, filtration to isolate the solid
- Yield: 98.3%
- Melting Point: 144-146 °C
This method produces this compound (compound 17) as a white solid with excellent yield and purity, suitable for further applications.
Polyethylene Glycol (PEG 400) as a Green Solvent Alternative
An alternative greener method utilizes PEG 400 as a solvent medium for the nucleophilic aromatic substitution reaction:
- Reagents: Chloro-substituted furo[3,2-d]pyrimidine and an amine derivative (such as morpholine)
- Solvent: PEG 400 (2 mL)
- Temperature: 120 °C
- Reaction Time: 5 minutes
- Procedure: Stirring the mixture at elevated temperature, followed by cooling, phase separation with dichloromethane (DCM) and water, extraction, drying, and solvent removal
- Outcome: White solid product with good to excellent yields (71% to 99%)
This method is notable for its rapid reaction time and environmentally friendly solvent system, reducing hazardous waste and improving operational simplicity.
Related Synthetic Routes and Variations
While the above two methods represent the core approaches, related synthetic routes in the literature for analogous compounds (e.g., thieno[3,2-d]pyrimidine derivatives) involve:
- Use of Boc-protected amines and subsequent deprotection steps
- Suzuki coupling reactions for further functionalization
- Acid-base workup procedures to purify intermediates and final products
Although these methods are more complex and often tailored for derivatives rather than the parent this compound, they provide insight into the versatility of the synthetic chemistry surrounding this scaffold.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Nucleophile | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Methanol substitution | 2,4-Dichlorofuro[3,2-d]pyrimidine | Morpholine (2.6 eq.) | Methanol | 25 °C | 2 hours | 98.3 | Simple, high yield, precipitation workup |
| PEG 400-mediated nucleophilic substitution | 2-Chloro furo[3,2-d]pyrimidine | Amine derivative | PEG 400 | 120 °C | 5 minutes | 71-99 | Green solvent, rapid, efficient |
Research Findings and Analysis
- The nucleophilic aromatic substitution on the 4-position chlorine is highly selective under mild conditions, as demonstrated by the methanol method at room temperature, yielding nearly quantitative product with minimal side reactions.
- Use of PEG 400 as a solvent provides a greener and faster alternative, enabling reactions to complete in minutes at elevated temperatures with comparable yields.
- The choice of solvent significantly impacts reaction time and environmental footprint, with PEG 400 offering advantages in sustainability and operational safety.
- The reaction mechanism involves the displacement of the chlorine atom by the nucleophilic morpholine, facilitated by the electron-deficient heterocyclic ring system.
- Purification is straightforward in both methods, involving simple filtration or extraction steps without the need for extensive chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions often use nucleophiles like amines or alcohols under specific conditions.
Major Products Formed:
Scientific Research Applications
Target Diseases
The following table summarizes the diseases associated with the inhibition of PI3K and PIKfyve:
| Disease Category | Specific Diseases |
|---|---|
| Cancer | Melanoma, Chronic Myelogenous Leukemia (CML), Skin Cancers |
| Neurodegenerative Disorders | Alzheimer's Disease, Amyotrophic Lateral Sclerosis (ALS) |
| Metabolic Disorders | Diabetes, Cardiovascular Diseases |
| Inflammatory Conditions | Psoriasis, Autoimmune Diseases |
Cancer Treatment
Research indicates that compounds structurally similar to 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine exhibit significant anti-cancer properties. For instance, a study demonstrated its efficacy in inhibiting tumor cell proliferation in vitro and in vivo models of melanoma and other cancers . The ability to target multiple pathways involved in tumor growth makes this compound a candidate for combination therapies.
Neuroprotection
The inhibition of PIKfyve has been linked to neuroprotective effects in models of neurodegenerative diseases. In particular, studies have shown that enhancing autophagy through PIKfyve inhibition can improve motor neuron health and potentially slow the progression of diseases like ALS and Charcot-Marie-Tooth disease .
Anti-inflammatory Effects
The compound's role in modulating inflammatory responses suggests potential applications in treating autoimmune conditions and chronic inflammatory diseases. Its ability to inhibit specific signaling pathways involved in inflammation could lead to new therapeutic strategies for managing these conditions .
Inhibition of PI3K in Cancer Models
A notable case study involved the administration of this compound to mice with induced melanoma. The results showed a marked reduction in tumor size compared to control groups, indicating its potential as an effective anti-cancer agent .
Neuroprotective Effects in ALS Models
In a separate study focusing on ALS, researchers found that treatment with this compound led to improved survival rates and motor function in animal models by promoting autophagic processes through PIKfyve inhibition . This highlights the compound's dual role as both a neuroprotective and anti-cancer agent.
Mechanism of Action
The mechanism by which 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility: Thieno derivatives are more amenable to lithiation at low temperatures (-78°C) for formylation, as seen in Reference Example 20 .
Substituent Variations: Morpholine vs. Piperazine Groups
Substituents at position 4 influence solubility and target binding. Morpholine and piperazine derivatives exhibit distinct properties:
Key Observations :
- Piperazine Derivatives : The addition of a methanesulfonyl-piperazine group improves solubility and introduces hydrogen-bonding capabilities, critical for kinase inhibition .
- Morpholine Stability : Morpholine-substituted compounds exhibit higher stability under basic conditions compared to piperazine analogs .
Functional Group Modifications: Carbaldehyde vs. Halogenated Derivatives
Functionalization at position 6 (e.g., carbaldehyde vs. halogens) impacts reactivity:
Biological Activity
2-Chloro-4-morpholinofuro[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its research findings.
Chemical Structure and Properties
The compound features a fused furo[3,2-d]pyrimidine structure with a morpholine substituent. Its molecular formula is C10H10ClN3O, with a molecular weight of approximately 223.66 g/mol. The presence of the chlorine atom and the morpholine ring contributes to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with protein kinases and other enzymes involved in critical cellular processes:
- Protein Kinase Inhibition : This compound has shown promise as an inhibitor of specific protein kinases, which play vital roles in cell signaling pathways related to proliferation and survival .
- Phosphoinositide Pathway Modulation : It is suggested that this compound may influence the phosphoinositide pathway, impacting cellular functions such as vesicle trafficking and autophagy .
Biological Activities
The compound has been evaluated for various biological activities, including:
- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against different cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases, possibly through modulation of autophagy pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines. For instance, one study reported IC50 values ranging from 5 to 20 µM across different tumor types .
- Mechanistic Studies : Research utilizing Western blot analysis showed that treatment with this compound leads to alterations in key signaling pathways associated with apoptosis and cell cycle regulation. Specifically, it was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins .
- Animal Models : In vivo studies using rodent models have indicated that administration of this compound can reduce tumor growth significantly compared to control groups. Additionally, behavioral assays suggested improvements in cognitive function in neurodegeneration models treated with this compound .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for 2-Chloro-4-morpholinofuro[3,2-d]pyrimidine, and what intermediates are critical?
The synthesis typically involves cyclization of precursor heterocycles. Key intermediates include halogenated pyrimidine cores and morpholine-substituted reagents. For example, thieno[3,2-d]pyrimidine derivatives are synthesized via cyclocondensation of 3-amino-thiophenecarboxamides using formic acid or β-keto amides with desiccants like CaCl₂ . Prioritize intermediates with stable halogen bonds (e.g., 4-chlorothieno[3,2-d]pyrimidine analogs) to ensure regioselectivity .
Basic: What safety protocols are essential during synthesis and handling?
- PPE Requirements : Wear nitrile gloves, lab coats, and chemical-resistant goggles to avoid dermal exposure .
- Ventilation : Use fume hoods or gloveboxes when handling volatile byproducts (e.g., chloro derivatives) .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .
Advanced: How can NMR spectral discrepancies between synthetic batches be resolved?
Discrepancies in δ-values often arise from solvent polarity or impurities. For example, thieno[3,2-d]pyrimidine δ-values shift significantly between DMSO-d₆ and CDCl₃ . To resolve:
- Compare spectra with literature data for solvent-matched conditions .
- Purify via recrystallization (e.g., using ethanol/water mixtures) to remove residual solvents or unreacted intermediates .
Advanced: How can computational modeling optimize reaction conditions for morpholine substitution?
Density Functional Theory (DFT) studies can predict reaction pathways for morpholine incorporation. For instance:
- Calculate activation energies for nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine core.
- Validate predictions with experimental yields using polar aprotic solvents (e.g., DMF) and catalysts like KI .
Basic: Which analytical techniques are mandatory for purity assessment?
- HPLC/LC-MS : Detect impurities <0.1% (e.g., unreacted 2-chlorofuro[3,2-d]pyrimidine) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
- COA Review : Cross-check batch-specific purity data (>98%) and storage conditions (e.g., RT stability) .
Advanced: How is biological activity validated in kinase inhibition assays?
- In Vitro Screening : Use ATP-competitive assays with recombinant kinases (e.g., EGFR or PI3K).
- Dose-Response Curves : Calculate IC₅₀ values; compare with positive controls (e.g., staurosporine).
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, noting EC₅₀ discrepancies due to metabolite interference .
Advanced: How can low yields in the final cyclization step be addressed?
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency .
- Solvent Optimization : Replace toluene with DCE to improve solubility of chloro intermediates .
- Temperature Control : Perform reactions under reflux (110°C) to overcome kinetic barriers.
Basic: What storage conditions ensure compound stability?
- Short-Term : Store in amber vials at RT with desiccants to prevent hydrolysis of the morpholine group .
- Long-Term : Aliquot and freeze at -20°C under inert gas (N₂ or Ar) to avoid oxidation .
Advanced: How are regiochemical outcomes rationalized in halogenation reactions?
- Electronic Effects : Chlorine at the 2-position directs electrophilic substitution to the 4-morpholino site via resonance stabilization .
- Steric Maps : Use X-ray crystallography (e.g., CSD data) to confirm substituent orientation, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
Advanced: What strategies mitigate batch-to-batch variability in biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
